Acetic acid;2-bromo-1-methoxyethanol

Description

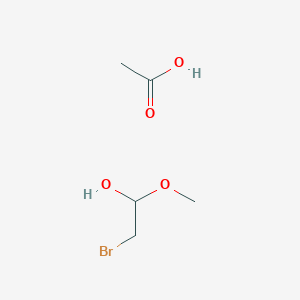

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial applications, including vinegar production, polymer synthesis (e.g., vinyl acetate), and chemical intermediates. It is produced biologically via ethanol oxidation by acetic acid bacteria (AAB) such as Acetobacter pasteurianus, which utilize pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to catalyze this conversion . Acetic acid’s metabolic pathways in AAB involve the ethanol oxidation respiratory chain, tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, with engineered strains achieving yields up to 61.42 g L⁻¹ under optimized conditions .

2-Bromo-1-Methoxyethanol (C₃H₇BrO₂) is a brominated ether alcohol. Its methoxy group enhances solubility in polar solvents, making it useful in specialty chemical manufacturing.

Properties

CAS No. |

112111-75-8 |

|---|---|

Molecular Formula |

C5H11BrO4 |

Molecular Weight |

215.04 g/mol |

IUPAC Name |

acetic acid;2-bromo-1-methoxyethanol |

InChI |

InChI=1S/C3H7BrO2.C2H4O2/c1-6-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4) |

InChI Key |

ITAMOXQASMSIIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC(CBr)O |

Origin of Product |

United States |

Preparation Methods

Ethylene Glycol Bromination and Acetylation

The most cited method involves a two-step process:

- Bromination : Ethylene glycol reacts with aqueous hydrogen bromide (HBr) and acetic acid in toluene, forming 2-bromoethyl acetate and water. Toluene facilitates azeotropic distillation to remove water, enhancing yield.

- Acetylation : Residual bromoethanol is converted to the target compound using acetic anhydride, which reacts with water to form acetic acid, further esterifying bromoethanol.

Reaction Conditions :

- Catalyst : None (self-catalyzed by HBr).

- Temperature : Reflux (~110°C).

- Yield : ~90% after distillation.

Advantages :

- Uses cost-effective 48% aqueous HBr instead of anhydrous HBr.

- Continuous solvent recycling minimizes waste.

Bromination-Esterification Sequential Route

Red Phosphorus-Mediated Bromination

A single-step bromination of ethyl acetate using bromine and red phosphorus generates bromoacetic acid, followed by esterification with ethanol under sulfuric acid catalysis.

Reaction Conditions :

- Catalyst : Red phosphorus (bromination), sulfuric acid (esterification).

- Temperature : 70°C (bromination), reflux (esterification).

- Yield : ~60% after vacuum distillation.

Data Table : Comparison of Bromination Agents

| Bromination Agent | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Aqueous HBr | Toluene | None | 90 | |

| Br₂ + Red P | None | H₂SO₄ | 60 |

Limitations :

- Bromine handling requires stringent safety measures.

- Lower yield compared to azeotropic methods.

Alternative Synthetic Pathways

Grignard Reaction Followed by Asymmetric Reduction

A patent (CN114671743A) details:

- Grignard Reaction : 2,6-dibromoanisole reacts with methyl magnesium bromide to form 3-bromo-2-methoxyacetophenone.

- Asymmetric Reduction : Catalytic hydrogenation with a chiral catalyst yields (S)-1-(3-bromo-2-methoxyphenyl)ethanol, which is acetylated to the target compound.

Key Parameters :

Heck Arylation and Condensation

Another approach (CN109704961A) employs Heck arylation of 2,6-dibromoanisole with ethylene, followed by condensation with acetic anhydride.

Reaction Conditions :

Industrial-Scale Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetic acid;2-bromo-1-methoxyethanol can undergo oxidation reactions, where the bromine atom is replaced by a hydroxyl group, forming 2-hydroxy-1-methoxyethanol.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxyethanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 2-hydroxy-1-methoxyethanol

Reduction: 2-methoxyethanol

Substitution: Various substituted methoxyethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Acetic acid;2-bromo-1-methoxyethanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Reagent in Organic Reactions: It serves as a reagent in various organic reactions, including nucleophilic substitution and elimination reactions.

Biology and Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated and methoxylated drug candidates.

Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and methoxylated compounds on biological systems.

Industry:

Chemical Manufacturing: this compound is used in the manufacturing of specialty chemicals and polymers.

Solvent Production: It is also utilized in the production of solvents and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-bromo-1-methoxyethanol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Acetic Acid and 2-Bromo-1-Methoxyethanol

Detailed Analysis

Chemical Structure and Functional Groups Acetic Acid: Contains a carboxylic acid group, enabling hydrogen bonding and acidic properties. Its small size and polarity make it miscible with water and organic solvents. 2-Bromo-1-Methoxyethanol: Combines ether, alcohol, and bromine functionalities. The bromine enhances electrophilicity, facilitating reactions like SN2 substitutions, while the methoxy group improves solubility .

Synthesis and Industrial Applications Acetic Acid: Industrially produced via methanol carbonylation (rhodium/iodine catalysts) or bacterial fermentation. Engineered A. pasteurianus strains overexpressing PQQ-ADH achieve 61.42 g L⁻¹ acetic acid with reduced residual ethanol (4.18 g L⁻¹) . Applications include vinyl acetate monomers, food preservatives, and solvents . 2-Bromo-1-Methoxyethanol: Synthesized via bromination of methoxyethanol derivatives. Used in polymer synthesis (e.g., polyethylene glycol derivatives) and as a precursor for pharmaceuticals .

Metabolic and Environmental Impact Acetic Acid: AAB convert ethanol to acetic acid via PQQ-ADH and aldehyde dehydrogenase (ALDH), with proteomic studies identifying 19 differentially expressed proteins (e.g., chaperones, oxidoreductases) in engineered strains . Metabolic flux analysis (MFA) shows enhanced ethanol oxidation pathways in optimized strains . 2-Bromo-1-Methoxyethanol: No known metabolic pathways.

Thermodynamic and Kinetic Behavior Acetic Acid: Weak acid with a boiling point of 118°C. In AAB, ADH activity peaks at 4% ethanol concentration (5.28 U mg⁻¹ in engineered strains) . 2-Bromo-1-Methoxyethanol: Higher molecular weight (169.02 g/mol) and boiling point (~200°C inferred from analogs). Reactivity dominated by bromine’s leaving group ability .

Research Findings and Data

Table 2: Comparative Performance of Engineered Acetic Acid Strains

Key Observations

- Overexpression of PQQ-ADH in A. pasteurianus increases acetic acid yield by 13.3% and reduces ethanol residue by 38% .

- Proteomic analysis reveals upregulation of heat shock proteins (e.g., GroEL, DnaK) in engineered strains, enhancing stress resistance during fermentation .

- 2-Bromo-1-methoxyethanol’s synthetic utility is highlighted by its role in forming carbon-bromine bonds, critical for cross-coupling reactions in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.